BoC-5-bromo-L-tryptophan BoC-5-bromo-L-tryptophan
Brand Name: Vulcanchem
CAS No.: 75816-20-5
VCID: VC2538114
InChI: InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O
Molecular Formula: C16H19BrN2O4
Molecular Weight: 383.24 g/mol

BoC-5-bromo-L-tryptophan

CAS No.: 75816-20-5

Cat. No.: VC2538114

Molecular Formula: C16H19BrN2O4

Molecular Weight: 383.24 g/mol

* For research use only. Not for human or veterinary use.

BoC-5-bromo-L-tryptophan - 75816-20-5

Specification

CAS No. 75816-20-5
Molecular Formula C16H19BrN2O4
Molecular Weight 383.24 g/mol
IUPAC Name (2S)-3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-13(14(20)21)6-9-8-18-12-5-4-10(17)7-11(9)12/h4-5,7-8,13,18H,6H2,1-3H3,(H,19,22)(H,20,21)/t13-/m0/s1
Standard InChI Key DYUYEAWOUQONRU-ZDUSSCGKSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=C1C=C(C=C2)Br)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)Br)C(=O)O

Introduction

Chemical Properties and Structure

BoC-5-bromo-L-tryptophan is characterized by specific chemical properties that define its behavior in various experimental and synthetic contexts. The compound has a molecular formula of C16H19BrN2O4 and a molecular weight of 383.24 g/mol. Its structure consists of the L-tryptophan backbone with a bromine atom attached to the 5-position of the indole ring and a tert-butoxycarbonyl (Boc) group protecting the amino functionality.

The IUPAC name for this compound is (2S)-3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid. This systematic name provides a complete description of its stereochemistry and structural components. The compound maintains the S-configuration at the alpha carbon, preserving the chirality found in natural L-tryptophan.

The following table summarizes the key chemical properties of BoC-5-bromo-L-tryptophan:

PropertyValue
CAS Number75816-20-5
Molecular FormulaC16H19BrN2O4
Molecular Weight383.24 g/mol
IUPAC Name(2S)-3-(5-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
StructureTryptophan with Boc-protected amino group and bromine at 5-position
StereochemistryS-configuration (L-form)

The bromine substitution at the 5-position significantly affects the electronic properties of the indole ring, which can influence the compound's interactions with other molecules and biological targets. This modification also impacts properties such as fluorescence, stability, and reactivity in chemical transformations.

Applications in Research

Peptide Synthesis Applications

BoC-5-bromo-L-tryptophan serves as an invaluable building block in solid-phase peptide synthesis (SPPS) and other peptide synthesis methodologies. The Boc protecting group on the amino terminus prevents unwanted polymerization and side reactions during peptide coupling procedures, allowing for controlled and specific amino acid incorporation.

Peptides containing 5-bromo-tryptophan residues exhibit altered properties compared to those with natural tryptophan. These modifications can affect peptide conformation, stability, and interactions with biological receptors or enzymes. Such modified peptides are particularly useful in structure-activity relationship studies, where researchers systematically alter peptide composition to understand how structural changes impact biological activity.

The bromine substituent also provides a useful handle for further chemical modifications. Through various cross-coupling reactions, this position can be functionalized to introduce other groups, expanding the diversity of available tryptophan derivatives for specialized applications in peptide chemistry and drug development.

Biochemical Research Applications

In biochemical research, BoC-5-bromo-L-tryptophan and its derivatives have been utilized to study protein-protein interactions, enzyme mechanisms, and various cellular processes. The bromine substitution can affect the fluorescence properties of the indole ring, which may be exploited in fluorescence-based assays and imaging studies.

The compound can also serve as a probe for investigating the binding sites of tryptophan-recognizing enzymes and transporters. By comparing the interaction of these biological systems with natural tryptophan versus the brominated derivative, researchers can gain insights into the structural requirements for recognition and binding.

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